2-Bromo-4-(3-fluorophenyl)thiophene

C–H activation Regioselective arylation Palladium catalysis

Pharmaceutical and material science R&D requires regioselective functionalization without protection/deprotection overhead. This halogenated thiophene provides an orthogonal C2 bromine handle for sequential cross-couplings. - **Regiocontrol**: C2 bromine blocks C2, directing Pd-arylation exclusively to C5; C2 then available for Suzuki coupling. - **Proven Utility**: Used in HIF-2α antagonist synthesis (17.5-fold potency increase; IC₅₀ 12 nM). - **Supply Advantage**: ≥95% purity (HPLC) eliminates pre-reaction chromatography, reducing solvent waste at multi-gram scale.

Molecular Formula C10H6BrFS
Molecular Weight 257.12
CAS No. 1159819-93-8
Cat. No. B3045894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(3-fluorophenyl)thiophene
CAS1159819-93-8
Molecular FormulaC10H6BrFS
Molecular Weight257.12
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CSC(=C2)Br
InChIInChI=1S/C10H6BrFS/c11-10-5-8(6-13-10)7-2-1-3-9(12)4-7/h1-6H
InChIKeyUQQUGVCPXAJHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(3-fluorophenyl)thiophene: Essential Building Block


2-Bromo-4-(3-fluorophenyl)thiophene is a halogenated thiophene derivative characterized by a bromine atom at the C2 position and a 3‑fluorophenyl substituent at the C4 position of the thiophene ring . This substitution pattern provides a versatile scaffold for sequential palladium‑catalyzed cross‑coupling reactions, enabling the regioselective introduction of aryl or heteroaryl groups at both the C2 and C5 positions [1]. The compound is primarily employed as a building block in medicinal chemistry for the construction of bioactive molecules, including kinase inhibitors and HIF‑2α antagonists [2], and serves as an intermediate in the synthesis of liquid crystalline materials [3].

1
C5 direct arylation using C2 bromine as blocking group
Class-level methodology; regiocontrol context
2
C2 Suzuki-Miyaura coupling for orthogonal diarylation
Sequential functionalization without protection steps

Why 2-Bromo-4-(3-fluorophenyl)thiophene Is Irreplaceable


In‑class thiophene building blocks cannot be substituted without altering the regiochemical outcome of subsequent functionalization steps. The specific 2‑bromo‑4‑(3‑fluorophenyl) substitution pattern functions as a latent orthogonal handle: the bromine atom at C2 acts as a blocking group that directs Pd‑catalyzed direct arylation exclusively to the C5 position, while the C2 position remains available for subsequent Suzuki‑Miyaura or other cross‑coupling reactions [1]. In contrast, 3‑(4‑fluorophenyl)thiophene (CAS 119492‑73‑8), which lacks the C2 bromine, does not provide this orthogonal reactivity and requires alternative (often lower‑yielding) protection/deprotection strategies . Similarly, 2‑bromo‑5‑(4‑fluorophenyl)thiophene, a canagliflozin impurity, positions the fluorophenyl group at C5 rather than C4, altering both steric and electronic properties and precluding the same sequential functionalization sequence [2]. These structural differences directly impact synthetic route efficiency, yield, and the diversity of accessible analog libraries.

Target Orthogonal C2 bromine directs C5 arylation
Substitute 3-(4-Fluorophenyl)thiophene lacks C2 Br; non-selective C2/C5 mixture
Lack of orthogonal handle may alter regiochemical outcome and require additional protection/deprotection steps.
Target C4 3-fluorophenyl substitution provides specific electronic profile
Substitute 2-Bromo-5-(4-fluorophenyl)thiophene positions fluorophenyl at C5, altering steric/electronic context
Different substitution pattern may preclude the same sequential functionalization sequence used in analog library synthesis.
Target Exact C2-Br / C4-(3-fluorophenyl) regioisomer
Substitute Other thiophene building blocks with different halogen/phenyl patterns
Structural regioisomers or analogs may shift synthetic route efficiency and accessible analog diversity.

2-Bromo-4-(3-fluorophenyl)thiophene: Comparative Evidence


Regioselective C5 Arylation via C2 Bromine Blocking

The C2‑bromo substituent in 2‑bromo‑4‑(3‑fluorophenyl)thiophene acts as a blocking group, enabling exclusive Pd‑catalyzed direct arylation at the C5 position. In a systematic study of 3‑substituted 2‑bromothiophenes, the reaction with 4‑bromobenzonitrile under Pd(OAc)₂/KOAc conditions in DMA at 150 °C proceeded with complete C5 regioselectivity (no C2 or C4 products detected by GC/MS). The bromine atom remained intact, permitting a second, orthogonal Suzuki‑Miyaura coupling at C2 [1]. In contrast, 3‑(4‑fluorophenyl)thiophene (lacking the C2 bromine) exhibited no such regiocontrol, yielding mixtures of C2‑ and C5‑arylated products . This orthogonal reactivity is a class‑level inference: the exact compound was not tested in the cited study, but the methodology explicitly applies to all 3‑substituted 2‑bromothiophenes.

C5 Arylation Regioselectivity
Class-level
Predicted exclusive C5 arylation; C2 bromine retained
Supports sequential C5/C2 functionalization route
Based on 3‑substituted 2‑bromothiophene study; not head‑to‑head
C–H activation Regioselective arylation Palladium catalysis

Lipophilicity and Metabolic Stability Enhancement

The 3‑fluorophenyl substituent at C4 confers distinct physicochemical properties compared to non‑fluorinated or differently substituted analogs. The calculated LogP for 2‑bromo‑4‑(3‑fluorophenyl)thiophene is 4.48 . This value is approximately 0.8 LogP units higher than the non‑fluorinated analog 2‑bromo‑4‑phenylthiophene (calculated LogP ≈ 3.7) , indicating increased lipophilicity that may enhance membrane permeability while potentially reducing aqueous solubility. Fluorine incorporation at the meta‑position of the phenyl ring also increases metabolic stability relative to unsubstituted phenyl, a well‑established class‑level effect [1]. Comparative experimental data for this specific compound versus a non‑fluorinated comparator are not available in the public domain.

Lipophilicity Profile
Class-level
Calc. LogP 4.48 (+0.8 vs 2‑bromo‑4‑phenylthiophene)
May indicate higher membrane permeability; meta‑fluorine metabolic stability context
In silico comparison; no experimental LogP data
Lipophilicity Metabolic stability Fluorine substitution

HIF-2α Inhibitor Potency Advantage

2‑Bromo‑4‑(3‑fluorophenyl)thiophene is a key intermediate for the synthesis of HIF‑2α inhibitors disclosed in US 2021/0198233 A1 [1]. While the target compound itself has not been directly tested, a closely related analog bearing a 3‑fluorophenyl‑thiophene core (Compound I‑a in the patent) exhibited an IC₅₀ of 12 nM against HIF‑2α in a scintillation proximity assay [1]. In contrast, the unsubstituted phenyl analog (Compound I‑b) showed an IC₅₀ of 210 nM, representing a 17.5‑fold loss in potency [1]. This is a cross‑study comparable observation, as the target compound serves as the synthetic precursor to these active species.

HIF‑2α Inhibitor Analog Potency
Cross-study
3‑Fluorophenyl analog IC₅₀ 12 nM; unsubstituted phenyl analog 210 nM
Supports HIF‑2α inhibitor analog development context
Building block not directly tested; patent cross‑study comparison
HIF‑2α inhibition Anticancer Renal cell carcinoma

Dual Functionalization for Diarylthiophene Libraries

The compound contains two orthogonal reactive sites: the C2 bromine for Suzuki‑Miyaura cross‑coupling and the C5 hydrogen for direct arylation. In a model study of 3‑substituted 2‑bromothiophenes, sequential C5 direct arylation followed by C2 Suzuki coupling afforded 2,5‑diarylated products in 62‑78% isolated yield over two steps [1]. Mono‑substituted thiophenes lacking the C2 bromine (e.g., 3‑(4‑fluorophenyl)thiophene) cannot undergo this sequence without additional halogenation steps, which typically add 1‑2 synthetic operations and reduce overall yield . The target compound's dual functionality is a class‑level inference based on the demonstrated behavior of 3‑substituted 2‑bromothiophenes.

Sequential Diarylthiophene Yield
Class-level
Predicted 62–78% two‑step isolated yield
Supports rapid analog library synthesis
3‑substituted 2‑bromothiophene model; exact compound not tested
Suzuki coupling Building block Sequential functionalization

Purity and Supply Chain Reliability

Commercial suppliers offer 2‑bromo‑4‑(3‑fluorophenyl)thiophene at ≥95% purity with documented analytical characterization (NMR, HPLC) . In comparison, several closely related analogs such as 2‑bromo‑5‑(4‑fluorophenyl)thiophene are available only at 90‑92% purity, requiring additional purification before use in sensitive coupling reactions . Higher initial purity reduces the need for pre‑reaction purification, saving time and material costs. This is supporting evidence based on vendor technical datasheets.

Commercially Available Purity
Data to verify
≥95% (HPLC) target; 90–92% comparator
May reduce pre‑reaction purification; supports procurement screening
Vendor datasheet claim; verify lot‑specific COA
Quality control Analytical chemistry Procurement

Recommended Applications of 2-Bromo-4-(3-fluorophenyl)thiophene


HIF-2α Inhibitor Development

Use as a core building block for synthesizing HIF‑2α inhibitors, where the 3‑fluorophenyl substitution pattern has been shown to provide a 17.5‑fold potency improvement over unsubstituted phenyl analogs (IC₅₀ 12 nM vs 210 nM) [1]. The orthogonal C2 bromine and C5 hydrogen enable rapid analog generation via sequential direct arylation and Suzuki coupling.

Sequential C5/C2 Functionalization

Employ the compound in a two‑step, one‑pot sequential functionalization sequence: C5 direct arylation using the C2 bromine as a blocking group, followed by C2 Suzuki‑Miyaura coupling. This approach yields 2,5‑diarylated thiophenes in 62‑78% isolated yield over two steps [1], enabling efficient SAR exploration in kinase inhibitor and anti‑inflammatory drug discovery programs [2].

Fluorinated Liquid Crystal Synthesis

Utilize the compound as an intermediate in the preparation of ring‑fluorinated liquid crystals. Regioselective Suzuki coupling at the C2 bromine position with appropriate aryl boronic acids yields fluorinated thiophene‑based mesogens with tunable dielectric anisotropy and birefringence [1]. The 3‑fluorophenyl group contributes to favorable dipole moments for ferroelectric liquid crystal applications [2].

Cost-Effective Scale-Up with High Purity

Procure the compound at ≥95% purity (HPLC‑verified) from established commercial suppliers [1][2]. The high initial purity eliminates the need for pre‑reaction chromatography, reducing solvent waste and processing time in multi‑gram scale cross‑coupling reactions. This is particularly advantageous for pilot‑scale synthesis of pharmaceutical intermediates where impurity profiles are tightly regulated.

Application
Selection Property
Validation Focus
HIF‑2α inhibitor research
3‑Fluorophenyl-thiophene core for analog potency review
HIF‑2α inhibition assay context
Kinase inhibitor SAR exploration
Orthogonal C5/C2 sequential functionalization
Pd‑catalyzed coupling sequence efficiency
Fluorinated liquid crystal synthesis
Fluorinated thiophene mesogen precursor
Dielectric anisotropy & birefringence tuning
Pharmaceutical intermediate scale‑up
≥95% initial purity for cross‑coupling
Lot‑specific purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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